N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt
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Overview
Description
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is a chemical compound with the molecular formula C21H23NO3·C2HF3O2 and a molecular weight of 451.436 g/mol . This compound is a derivative of olopatadine, which is known for its antihistamine properties. It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt involves several steps. The starting material, olopatadine, undergoes a demethylation reaction to form N-Desmethyl Olopatadine. This intermediate is then esterified with methanol to produce N-Desmethyl Olopatadine Methyl Ester. Finally, the methyl ester is reacted with trifluoroacetic acid to form the trifluoroacetic acid salt . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to histamine receptors and their role in allergic reactions.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of antihistamines.
Industry: It is used in the development of new antihistamine drugs and formulations
Mechanism of Action
The mechanism of action of N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is similar to that of olopatadine. It acts as a selective histamine H1 antagonist, blocking the effects of histamine, a primary mediator of allergic reactions. By stabilizing mast cells, it prevents the release of inflammatory mediators, thereby reducing allergic symptoms .
Comparison with Similar Compounds
N-Desmethyl Olopatadine Methyl Ester Trifluoroacetic Acid Salt is unique due to its specific structural modifications, which enhance its stability and efficacy. Similar compounds include:
Olopatadine: The parent compound, known for its antihistamine properties.
Desloratadine: Another antihistamine with a similar mechanism of action.
Cetirizine: A widely used antihistamine with comparable effects.
These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and specific applications.
Properties
IUPAC Name |
methyl 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.C2HF3O2/c1-22-11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24-2;3-2(4,5)1(6)7/h3-4,6-10,12,22H,5,11,13-14H2,1-2H3;(H,6,7)/b18-8-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIZLERUQIMDDT-NOILCQHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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